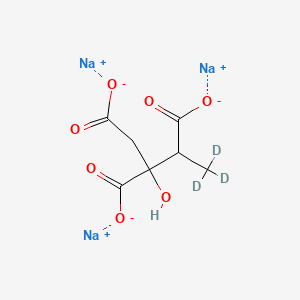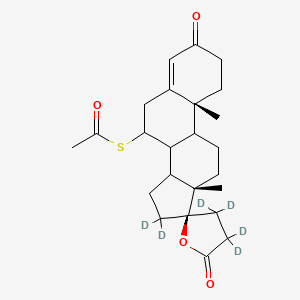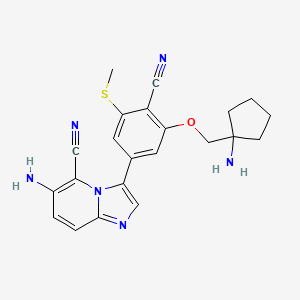
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate typically involves the deuteration of 2-hydroxybutane-1,2,3-tricarboxylic acid. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated chemicals. The process must be carefully controlled to achieve high purity and yield of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-keto-4,4,4-trideuterio-butane-1,2,3-tricarboxylate, while reduction may produce 2-hydroxy-4,4,4-trideuterio-butane-1,2,3-triol.
Wissenschaftliche Forschungsanwendungen
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled compounds for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate exerts its effects depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interactions with other molecules. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but lacks deuterium labeling.
3-hydroxybutane-1,2,3-tricarboxylic acid: The non-deuterated version of the compound.
2-hydroxybutane-1,2,3-tricarboxylate: Another tricarboxylic acid with similar properties but different isotopic composition.
Uniqueness
The uniqueness of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for more precise and accurate analysis in various research applications.
Eigenschaften
Molekularformel |
C7H7Na3O7 |
|---|---|
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1D3;;; |
InChI-Schlüssel |
HPLKAWNRQOHUKD-AGUGZIQGSA-K |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)


![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)


![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

